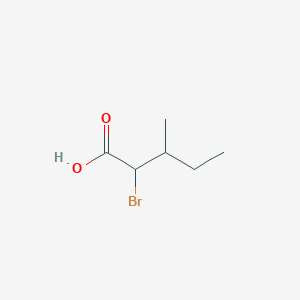
2-Bromo-3-methylpentanoic acid
Descripción general
Descripción
2-Bromo-3-methylpentanoic acid is an organic compound with the molecular formula C₆H₁₁BrO₂ It is a derivative of pentanoic acid, where a bromine atom is substituted at the second carbon and a methyl group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2-Bromo-3-methylpentanoic acid is through the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the bromination of carboxylic acids at the alpha position. The process includes the following steps:
- Conversion of the carboxylic acid to an acyl bromide using phosphorus tribromide (PBr₃).
- Tautomerization of the acyl bromide to its enol form.
- Bromination of the enol at the alpha position.
- Hydrolysis of the acyl bromide to regenerate the carboxylic acid .
Industrial Production Methods: In an industrial setting, the HVZ reaction is scaled up using large quantities of bromine and phosphorus tribromide. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The final product is purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-methylpentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3-methylpentanoic acid.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atom can be reduced to form 3-methylpentanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: 3-Methylpentanoic acid.
Elimination: 2-Methyl-2-pentene.
Reduction: 3-Methylpentanoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-3-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methylpentanoic acid involves its reactivity as an alpha-bromo carboxylic acid. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
- 2-Bromo-3-methylbutanoic acid
- 2-Bromo-3-methylhexanoic acid
- 2-Chloro-3-methylpentanoic acid
Comparison: 2-Bromo-3-methylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to 2-Bromo-3-methylbutanoic acid and 2-Bromo-3-methylhexanoic acid, it has a different chain length, affecting its physical and chemical properties. The presence of a bromine atom, as opposed to chlorine in 2-Chloro-3-methylpentanoic acid, also influences its reactivity and applications.
Propiedades
IUPAC Name |
2-bromo-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXYZIKUQUVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293729 | |
| Record name | 2-bromo-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42880-22-8 | |
| Record name | 42880-22-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




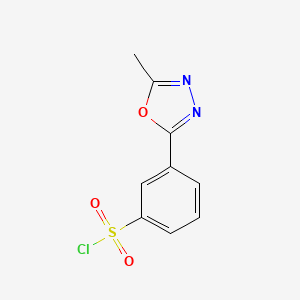

![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)
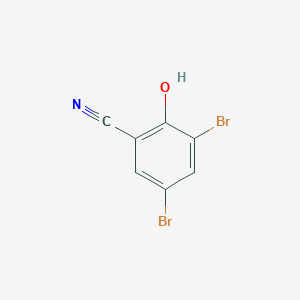


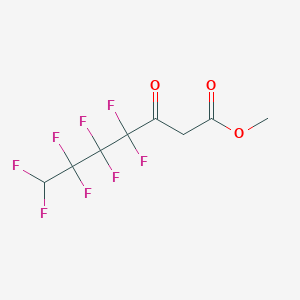

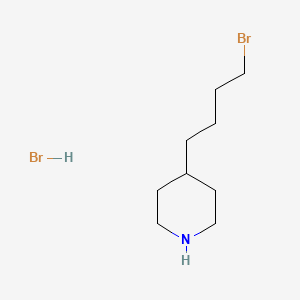

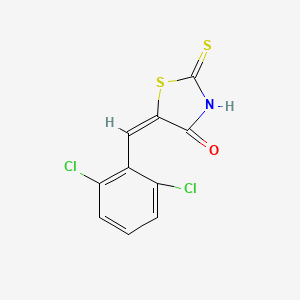
![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)
